1,1'-Sulfanediylbis(4-azidobenzene)
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Overview
Description
1,1’-Sulfanediylbis(4-azidobenzene): is an organic compound with the molecular formula C12H10N6S It is characterized by the presence of azide groups attached to a benzene ring, which are connected by a sulfanediyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1’-Sulfanediylbis(4-azidobenzene) can be synthesized through a multi-step process. One common method involves the reaction of 4-aminobenzenethiol with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield 1,1’-sulfanediylbis(4-azidobenzene) .
Industrial Production Methods: While specific industrial production methods for 1,1’-sulfanediylbis(4-azidobenzene) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,1’-Sulfanediylbis(4-azidobenzene) undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide groups can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition Reactions: Typically involve alkynes and can be catalyzed by copper or proceed under strain-promoted conditions without a catalyst.
Substitution Reactions: Often involve nucleophiles such as amines or alcohols, and may require catalysts or specific reaction conditions.
Major Products Formed:
Triazoles: Formed from cycloaddition reactions with alkynes.
Substituted Benzene Derivatives: Formed from substitution reactions.
Scientific Research Applications
1,1’-Sulfanediylbis(4-azidobenzene) has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cycloaddition and substitution reactions.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other markers.
Medicine: Potential use in drug delivery systems due to its ability to form stable triazole linkages.
Mechanism of Action
The mechanism of action of 1,1’-sulfanediylbis(4-azidobenzene) primarily involves its azide groups. These groups can undergo cycloaddition reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it useful for applications in bioconjugation and material science . The sulfanediyl bridge provides structural stability and influences the reactivity of the azide groups.
Comparison with Similar Compounds
Azobenzene: Contains a similar azide group but lacks the sulfanediyl bridge.
Diphenyl Sulfide: Contains a sulfanediyl bridge but lacks the azide groups.
Uniqueness: 1,1’-Sulfanediylbis(4-azidobenzene) is unique due to the combination of azide groups and a sulfanediyl bridge. This structure imparts distinct reactivity and stability, making it suitable for specialized applications in various fields .
Properties
CAS No. |
6427-97-0 |
---|---|
Molecular Formula |
C12H8N6S |
Molecular Weight |
268.30 g/mol |
IUPAC Name |
[[4-[(4-diazonioiminocyclohexa-2,5-dien-1-ylidene)-λ4-sulfanylidene]cyclohexa-2,5-dien-1-ylidene]hydrazinylidene]azanide |
InChI |
InChI=1S/C12H8N6S/c13-17-15-9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)16-18-14/h1-8H |
InChI Key |
IJVLOKVOTHKDOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S=C2C=CC(=N[N+]#N)C=C2)C=CC1=NN=[N-] |
Origin of Product |
United States |
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